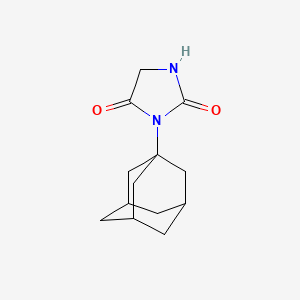

3-Adamantan-1-yl-imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Adamantan-1-yl-imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The adamantane moiety in the compound provides a unique structural feature that enhances its stability and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione typically involves the cyclization of adamantyl-containing ureas with oxalyl chloride under mild conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified by recrystallization from ethanol . Another method involves the reaction of adamantane with hydantoin in fuming nitric acid, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Adamantan-1-yl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can introduce various functional groups into the adamantane moiety .

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 3-adamantan-1-yl-imidazolidine-2,4-dione is its potential as an anticancer agent . Recent studies have shown that imidazolidine derivatives exhibit promising cytotoxic effects against various cancer cell lines.

Case Study: DNA Binding and Cytotoxicity

Research published in 2022 investigated the anticancer potentials of imidazolidine derivatives, including those similar to this compound. The study demonstrated that these compounds bind effectively to double-stranded DNA (ds-DNA), which is critical for their anticancer activity. The binding constants and cytotoxicity profiles indicated that these compounds could serve as effective anticancer drug candidates due to their ability to interfere with DNA replication and transcription processes .

Key Findings:

- Binding Affinity : The compounds exhibited a strong binding affinity for ds-DNA.

- Cytotoxic Effects : Significant cytotoxicity was observed against human adenocarcinoma (A-549), colorectal adenocarcinoma (HT-29), and breast carcinoma (ZR-75) cell lines.

Inhibition of Enzymatic Activity

Another promising application of this compound is its potential role as an enzyme inhibitor . Compounds in this class have been studied for their ability to inhibit specific enzymes related to cancer progression and other diseases.

Case Study: Inhibition of Histone Deacetylases (HDACs)

Imidazolidine derivatives have been explored for their inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, these compounds may restore normal gene expression patterns and induce apoptosis in cancer cells .

Antiviral Properties

Research has also indicated the antiviral potential of imidazolidine derivatives, including this compound. These compounds have shown activity against various viral pathogens, making them candidates for antiviral drug development.

Case Study: Anti-HIV Activity

Some studies have highlighted the anti-HIV properties of imidazolidine derivatives. Modifications to the imidazolidine structure can enhance their efficacy against HIV by targeting viral enzymes necessary for replication .

Taste Modulation

Another unique application of this compound is its use in food science as a bitter taste inhibitor . Research has identified specific compounds that can block bitter taste receptors, which can be beneficial in improving the palatability of certain foods and medications.

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms through which it exerts its effects:

| Mechanism | Description |

|---|---|

| DNA Interaction | Binds to ds-DNA, affecting replication and transcription. |

| Enzyme Inhibition | Inhibits HDACs and other enzymes linked to disease progression. |

| Antiviral Activity | Targets viral replication mechanisms. |

| Bitter Taste Inhibition | Blocks specific taste receptors to reduce bitterness in formulations. |

Mécanisme D'action

The mechanism of action of 3-Adamantan-1-yl-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as ion channels and enzymes. The adamantane moiety enhances the compound’s ability to bind to these targets, leading to its biological effects. For example, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, inhibiting their activity and preventing seizures .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Adamantan-1-yl)-2-thiohydantoin: Similar structure but contains a sulfur atom, exhibiting different biological activities.

1-(Adamantan-1-yl)imidazolidine-2,4,5-trione: Contains an additional oxygen atom, leading to variations in its chemical reactivity and biological properties.

Uniqueness

3-Adamantan-1-yl-imidazolidine-2,4-dione is unique due to its specific combination of the adamantane moiety and the imidazolidine-2,4-dione core. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds .

Propriétés

IUPAC Name |

3-(1-adamantyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-11-7-14-12(17)15(11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHNZPDKGVPJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.